molecular formula C17H16N2O3S2 B2994646 2,3-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 941877-79-8

2,3-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2994646
CAS No.: 941877-79-8
M. Wt: 360.45
InChI Key: SSTZDVVQFGVMLK-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H16N2O3S2 and its molecular weight is 360.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the biosynthesis of prostaglandins, which are derived from arachidonic acid . The suppression of COX enzymes is a common mechanism of action for anti-inflammatory drugs .

Biochemical Pathways

The affected pathway is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and prostacyclin, which are involved in inflammation and pain signaling . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of these inflammatory mediators .

Pharmacokinetics

Thiazole derivatives, such as this compound, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

The result of the compound’s action is the reduction of inflammation . By inhibiting the COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of inflammatory mediators. This leads to a decrease in inflammation and associated pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, the compound’s stability can be influenced by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

2,3-Dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s methoxy groups can participate in hydrogen bonding, while the methylthio group may engage in hydrophobic interactions, enhancing its binding affinity to these enzymes. Additionally, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating kinase activity, leading to altered gene expression and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle and inducing apoptosis. This suggests its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It binds to the active sites of kinases, inhibiting their activity and thus blocking downstream signaling pathways. This inhibition can lead to reduced phosphorylation of key proteins involved in cell growth and survival, ultimately affecting gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions. Long-term studies have shown that its inhibitory effects on kinase activity can persist for several hours, but prolonged exposure may lead to cellular adaptation and reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Cytochrome P450 enzymes play a key role in its oxidation, followed by conjugation reactions that enhance its solubility for excretion. The compound’s metabolism can affect its bioavailability and efficacy, making it crucial to understand these pathways for therapeutic development .

Properties

IUPAC Name

2,3-dimethoxy-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-21-13-6-4-5-11(15(13)22-2)16(20)19-17-18-12-8-7-10(23-3)9-14(12)24-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTZDVVQFGVMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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